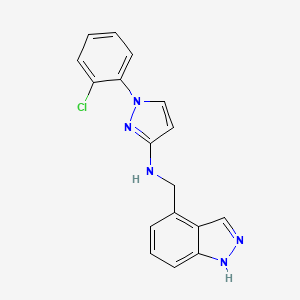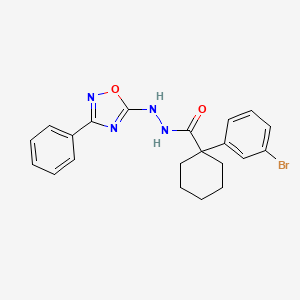
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In
作用機序
The mechanism of action of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied by researchers. This compound has been shown to act as an inhibitor of protein kinase. Specifically, it has been shown to inhibit the activity of protein kinase B (PKB/Akt) and protein kinase C (PKC).
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a variety of biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Vasodilatory effects: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have vasodilatory effects and improve blood flow.
3. Modulation of neuronal activity: This compound has been studied for its potential to modulate neuronal activity and improve cognitive function.
実験室実験の利点と制限
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibitor of protein kinase: This compound has been shown to be a potent inhibitor of protein kinase, which makes it useful for studying the role of protein kinase in various biological processes.
2. Wide range of applications: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience research, and cardiovascular research.
Some of the limitations of this compound include:
1. Potentially toxic: This compound has been shown to be potentially toxic, which can limit its use in certain experiments.
2. Limited solubility: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine. Some of these directions include:
1. Development of analogs: Researchers can develop analogs of this compound to improve its solubility and reduce its toxicity.
2. Further studies on its mechanism of action: Researchers can conduct further studies on the mechanism of action of this compound to better understand its effects on biological processes.
3. Clinical trials: Clinical trials can be conducted to study the potential therapeutic applications of this compound in humans.
合成法
The synthesis of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine involves a multi-step process that has been extensively studied by researchers. The first step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 4-bromoacetophenone to form 1-(2-chlorophenyl)-3-(4-bromo-phenyl)-2-propen-1-one. The final step involves the reaction of this intermediate with 4-(1H-indazol-4-ylmethyl)pyrazole-3-amine to form 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine.
科学的研究の応用
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have anti-cancer properties. This compound has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroscience Research: This compound has been shown to have potential applications in neuroscience research. It has been studied for its potential to modulate neuronal activity and improve cognitive function.
3. Cardiovascular Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been studied for its potential to improve cardiovascular function. This compound has been shown to have vasodilatory effects and improve blood flow.
特性
IUPAC Name |
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c18-14-5-1-2-7-16(14)23-9-8-17(22-23)19-10-12-4-3-6-15-13(12)11-20-21-15/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVQNIWQSHWVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NCC3=C4C=NNC4=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)
![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)
![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)

![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)
![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)